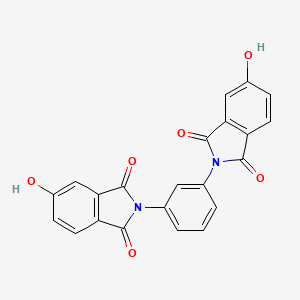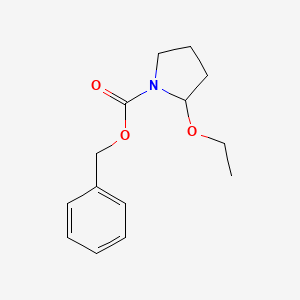![molecular formula C17H13O4- B14331525 2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate CAS No. 105578-68-5](/img/structure/B14331525.png)
2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate is an organic compound characterized by its complex structure, which includes a benzoate group and a phenylprop-2-en-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid derivatives with 3-phenylprop-2-en-1-ol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the reaction and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives and phenylprop-2-en-1-al.
Reduction: Formation of 3-phenylprop-2-en-1-ol derivatives.
Substitution: Formation of substituted benzoates and phenylprop-2-en-1-yl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include:
Enzymatic Hydrolysis: Conversion to benzoic acid and 3-phenylprop-2-en-1-ol.
Oxidative Metabolism: Formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-Phenylprop-2-enal: Shares the phenylprop-2-en-1-yl group but differs in the functional group attached to the benzene ring.
2-Methyl-3-phenyl-2-propen-1-ol: Similar structure but with a methyl group instead of the benzoate group.
2-[phenyl({[(3-phenylprop-2-en-1-yl)oxy]carbonyl})amino]acetic acid: Contains a similar ester linkage but with an additional amino acid moiety.
Uniqueness
2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate is unique due to its specific ester linkage and the presence of both benzoate and phenylprop-2-en-1-yl groups
Eigenschaften
CAS-Nummer |
105578-68-5 |
|---|---|
Molekularformel |
C17H13O4- |
Molekulargewicht |
281.28 g/mol |
IUPAC-Name |
2-(3-phenylprop-2-enoxycarbonyl)benzoate |
InChI |
InChI=1S/C17H14O4/c18-16(19)14-10-4-5-11-15(14)17(20)21-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2,(H,18,19)/p-1 |
InChI-Schlüssel |
LRZHSGQHOUAPBI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


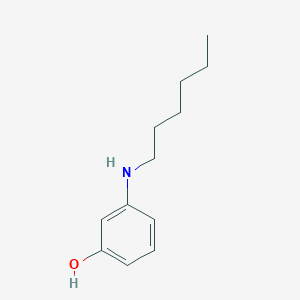
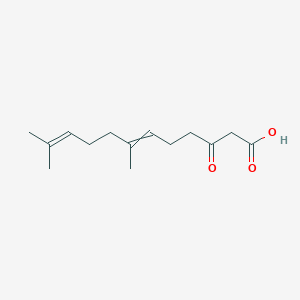
![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
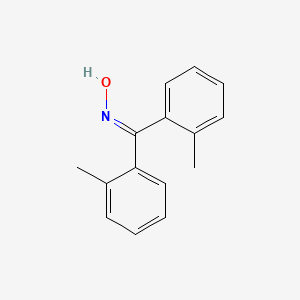
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
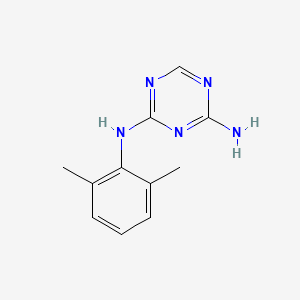
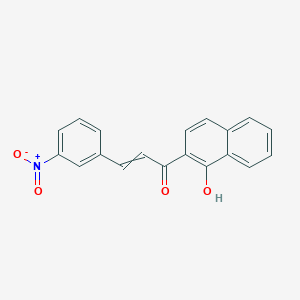
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)
![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)

![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
